Sinensetin-d3
Description
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Properties
CAS No. |
1438399-79-1 |
|---|---|
Molecular Formula |
C20H20O7 |
Molecular Weight |
375.391 |
IUPAC Name |
2-(3,4-dimethoxyphenyl)-5,7-dimethoxy-6-(trideuteriomethoxy)chromen-4-one |
InChI |
InChI=1S/C20H20O7/c1-22-13-7-6-11(8-15(13)23-2)14-9-12(21)18-16(27-14)10-17(24-3)19(25-4)20(18)26-5/h6-10H,1-5H3/i4D3 |
InChI Key |
LKMNXYDUQXAUCZ-GKOSEXJESA-N |
SMILES |
COC1=C(C=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC)OC)OC)OC |
Synonyms |
2-(3,4-Dimethoxyphenyl)-5,6,7-trimethoxy-4H-1-benzopyran-4-one-d3; 3’,4’,5,6,7-Pentamethoxyflavone-d3; 5,6,7,3’,4’-Pentamethoxyflavone-d3; Pedalitin-d3 Permethyl Ether; |
Origin of Product |
United States |
Overview of Sinensetin As a Bioactive Polymethoxylated Flavone
Sinensetin (B1680974) is a prominent polymethoxylated flavone (B191248) found in various citrus species and the plant Orthosiphon aristatus. frontiersin.orgwikipedia.org Chemically, it is a pentamethoxyflavone, with the IUPAC name 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one. nih.govnih.gov Extensive research has demonstrated that sinensetin possesses a wide array of pharmacological activities. researchgate.netfrontiersin.org In vitro and in vivo studies have highlighted its potential as an anticancer, anti-inflammatory, antioxidant, and antimicrobial agent. researchgate.net Due to its limited availability from natural sources, researchers often rely on commercially available synthetic sinensetin for pharmacological evaluations. frontiersin.org
Table 1: Chemical Properties of Sinensetin
| Property | Value |
|---|---|
| Molecular Formula | C₂₀H₂₀O₇ |
| Molar Mass | 372.36 g/mol |
| IUPAC Name | 2-(3,4-dimethoxyphenyl)-5,6,7-trimethoxychromen-4-one |
| Melting Point | 179 °C |
| Appearance | Solid |
Source: wikipedia.orgnih.gov
Table 2: Investigated Bioactivities of Sinensetin
| Bioactivity | Research Findings |
|---|---|
| Anticancer | Has shown strong antiproliferative activity against various cancer cell lines, including breast, colon, lung, and melanoma. frontiersin.org It can also act as a chemosensitizer, making cancer cells more susceptible to anticancer drugs. frontiersin.org |
| Anti-inflammatory | Inhibits the NF-κB signaling pathway, which plays a crucial role in the inflammatory response. frontiersin.orgnih.gov |
| Antiangiogenic | Demonstrated the most potent antiangiogenesis activity among seven tested polymethoxylated flavonoids in one study, inhibiting the formation of new blood vessels. frontiersin.org |
| Antioxidant | Exhibits antioxidant properties, helping to neutralize harmful free radicals. researchgate.net |
| Other Activities | Research has also explored its potential anti-obesity, anti-dementia, and vasorelaxant effects. researchgate.net |
The Strategic Role of Stable Isotope Labeled Compounds E.g., Sinensetin D3 in Advanced Research Methodologies
The use of stable isotope-labeled compounds, particularly deuterated analogues like Sinensetin-d3, is a cornerstone of modern drug metabolism and pharmacokinetic (DMPK) studies. acs.orgsymeres.com The substitution of hydrogen with deuterium (B1214612), its heavier stable isotope, creates a molecule that is chemically almost identical to the parent compound but has a slightly higher mass. wikipedia.org This mass difference is readily detectable by mass spectrometry (MS), making deuterated compounds exceptional tools for a variety of research applications. nih.gov
One of the primary applications of deuterated compounds is their use as internal standards in quantitative analysis. iris-biotech.defrontiersin.org When analyzing complex biological samples like blood or urine, the concentration of a target compound can be precisely measured by adding a known amount of its deuterated analogue. nih.gov This approach significantly improves the accuracy and reliability of analytical methods like liquid chromatography-mass spectrometry (LC-MS). sci-hub.se
Furthermore, stable isotope labeling is instrumental in metabolite identification. acs.org The metabolic fate of a drug or bioactive compound within an organism can be complex. By administering a deuterated version of the compound, researchers can easily distinguish the metabolites from the vast number of other molecules present in a biological sample. nih.gov The characteristic mass shift introduced by the deuterium atoms allows for the confident identification and structural elucidation of metabolic products using high-resolution mass spectrometry. nih.gov
Historical Context of Sinensetin Research and Current Gaps Addressed by Deuterated Forms
Development and Validation of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Protocols for Sinensetin Quantification Utilizing this compound as an Internal Standard
The development of robust and reliable analytical methods is paramount for the accurate quantification of sinensetin in various matrices. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity and selectivity. nih.gov The use of a stable isotope-labeled internal standard, such as this compound, is a critical component of these methods, ensuring precision and accuracy by correcting for variations during sample processing and analysis. cerilliant.comaptochem.com
Optimization of Sample Preparation Techniques for Enhanced Recovery and Matrix Effect Mitigation
The initial step in the analysis of sinensetin from biological matrices, such as plasma or urine, or complex matrices like plant extracts, involves meticulous sample preparation. innovareacademics.in The primary goals are to extract the analyte of interest efficiently, remove interfering substances that can suppress or enhance the analyte signal (matrix effects), and concentrate the sample to improve detection limits. clearsynth.comopentrons.com
Commonly employed sample preparation techniques for sinensetin analysis include:
Protein Precipitation (PPT): This is a straightforward and rapid method often used for plasma samples. innovareacademics.in It involves adding a precipitating agent like acetonitrile (B52724) or methanol (B129727) to denature and remove proteins. opentrons.com While simple, it may not be sufficient to eliminate all matrix interferences.
Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubilities in two immiscible liquid phases. innovareacademics.in This technique can provide a cleaner extract than PPT. For instance, a study on the related flavonoid, nobiletin, utilized LLE for extraction from rat plasma. researchgate.net
Solid-Phase Extraction (SPE): SPE is a highly effective technique for sample cleanup and concentration. opentrons.com It utilizes a solid sorbent to selectively retain the analyte while allowing interfering compounds to pass through. The choice of sorbent is critical and depends on the physicochemical properties of sinensetin.
The use of this compound as an internal standard is particularly advantageous during sample preparation. Since it is added to the sample at the very beginning of the workflow, it experiences the same extraction inefficiencies and matrix effects as the unlabeled sinensetin. scioninstruments.com By calculating the ratio of the analyte response to the internal standard response, these variations can be effectively normalized, leading to more accurate and precise results. lcms.cz
Methodological Considerations for Linearity, Precision, and Accuracy Assessment with Deuterated Internal Standards
Method validation is a crucial process to ensure that an analytical method is suitable for its intended purpose. When using a deuterated internal standard like this compound, specific parameters are rigorously evaluated.
Linearity: This assesses the method's ability to produce test results that are directly proportional to the concentration of the analyte. nih.gov Calibration curves are constructed by plotting the peak area ratio of sinensetin to this compound against a series of known concentrations. nih.gov A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, is considered acceptable. rjptonline.orgmdpi.com
Precision: Precision measures the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) or coefficient of variation (CV). nih.gov Both intra-day (within a single day) and inter-day (on different days) precision are evaluated to assess the method's reproducibility. For bioanalytical methods, the precision at each concentration level should generally not exceed 15%, except for the lower limit of quantification (LLOQ), where 20% is often acceptable. nih.govrjptonline.org
Accuracy: Accuracy refers to the closeness of the mean test results to the true value. It is determined by analyzing samples with known concentrations (quality control samples) and calculating the percentage of recovery. nih.gov Similar to precision, the mean value should be within ±15% of the actual value, and ±20% for the LLOQ. rjptonline.org
The use of this compound significantly improves both precision and accuracy by compensating for any variability in sample injection volume and instrument response. aptochem.comscioninstruments.com
Table 1: Representative Linearity and Precision Data for an LC-MS/MS Method
| Analyte | Concentration (ng/mL) | Mean Peak Area Ratio (Analyte/IS) | Intra-day Precision (%RSD) | Inter-day Precision (%RSD) |
| Sinensetin | 2.5 | 0.128 | 4.5 | 6.2 |
| Sinensetin | 25 | 1.254 | 3.1 | 4.8 |
| Sinensetin | 250 | 12.612 | 2.5 | 3.9 |
| Sinensetin | 1000 | 50.231 | 1.8 | 2.7 |
This table presents hypothetical data for illustrative purposes.
Evaluation of Limits of Detection (LOD) and Quantification (LOQ) for this compound Enabled Assays
The limit of detection (LOD) and the limit of quantification (LOQ) are critical performance characteristics of an analytical method, defining the lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Limit of Detection (LOD): The LOD is the smallest amount or concentration of an analyte that can be distinguished from the background noise with a certain level of confidence, though not necessarily quantified with acceptable precision and accuracy. chromatographyonline.comreddit.com It is often determined as the concentration that yields a signal-to-noise ratio (S/N) of 3. mdpi.comchromforum.org
Limit of Quantification (LOQ): The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy. chromatographyonline.comreddit.com It is typically the lowest point on the calibration curve and is often established at a concentration with an S/N ratio of 10. chromforum.orgdoi.org The precision (%RSD) at the LOQ should generally be within 20%, and the accuracy should be within 80-120% of the nominal value. nih.gov
The high sensitivity of modern LC-MS/MS instruments, combined with the noise-reducing and signal-stabilizing effects of using this compound as an internal standard, allows for the achievement of very low LOD and LOQ values for sinensetin, often in the low ng/mL or even pg/mL range. lcms.cz This is particularly important when analyzing samples with trace amounts of the compound.
Principles of Deuteration in Mass Spectrometry for Enhanced Selectivity and Sensitivity
The use of deuterated internal standards, like this compound, is a cornerstone of quantitative mass spectrometry for several key reasons that enhance both selectivity and sensitivity. clearsynth.comwisdomlib.org
Deuterium (D) is a stable, non-radioactive isotope of hydrogen. In this compound, three hydrogen atoms in the sinensetin molecule have been replaced with deuterium atoms. This substitution results in a mass increase of three Daltons compared to the native sinensetin.
In an LC-MS/MS analysis, the analyte and its deuterated internal standard are separated chromatographically and then ionized. Ideally, the deuterated standard co-elutes with the analyte. aptochem.com The mass spectrometer is set to monitor specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM). rjptonline.org Because Sinensetin and this compound have different molecular weights, they produce distinct precursor ions. This mass difference allows the instrument to differentiate between the analyte and the internal standard, providing high selectivity. cerilliant.com
The sensitivity of the method is enhanced because the internal standard helps to correct for any signal suppression or enhancement caused by the sample matrix. clearsynth.com Since the analyte and the deuterated standard have nearly identical chemical and physical properties, they are affected by matrix effects in the same way. aptochem.com By using the ratio of their signals for quantification, these effects are largely canceled out, leading to a more stable and sensitive measurement.
Application of this compound in Chromatographic Purity Assessment and Reference Standard Certification
Beyond its use in quantitative bioanalysis, this compound also plays a role in the quality control of sinensetin reference materials.
Chromatographic Purity Assessment: The purity of a chemical reference standard is a critical parameter. This compound can be used as an internal standard in chromatographic methods (like HPLC-UV or LC-MS) to accurately determine the purity of a sinensetin sample. By comparing the peak area of the sinensetin to that of the known concentration of this compound, the exact amount of sinensetin in the sample can be calculated, and thus its purity can be determined.
Reference Standard Certification: Certified Reference Materials (CRMs) are "gold standard" materials with a certified property value, uncertainty, and traceability. cerilliant.comanton-paar.com The process of certifying a sinensetin reference standard involves rigorous characterization, including identity confirmation, and the determination of absolute purity. phytolab.comextrasynthese.com this compound can be used in an isotope dilution mass spectrometry (IDMS) approach, which is considered a primary ratio method, to achieve a highly accurate and precise purity assessment. This is crucial for the certification of sinensetin reference standards that are used for calibrating laboratory instruments and for quality control purposes.
Investigations of Absorption, Distribution, Metabolism, and Excretion (ADME) in In Vitro Systems and Animal Models
The preclinical assessment of sinensetin's ADME profile provides foundational knowledge for its development. These studies are conducted using a combination of in vitro systems, such as cell cultures, and in vivo animal models.
Mechanistic Studies of Intestinal Absorption and Efflux Transporter Interactions
The absorption of sinensetin is a key determinant of its bioavailability. Studies suggest that sinensetin is likely absorbed in the small intestine. nih.gov The total amount of sinensetin and its metabolites recovered in urine has been observed to be significantly higher than in feces, indicating efficient intestinal absorption. nih.gov
Further investigations have revealed that sinensetin interacts with efflux transporters, which can impact its net absorption and tissue penetration. Specifically, sinensetin has been shown to be an inhibitor of P-glycoprotein (P-gp), a well-known efflux pump that actively transports a wide range of substances out of cells. nih.gov This interaction has been observed in various cell lines, including Caco-2 cells, which are a common in vitro model for the human intestinal barrier. nih.gov The inhibition of P-gp by sinensetin could potentially lead to increased intracellular concentrations of co-administered drugs that are P-gp substrates. nih.gov
Tissue Distribution Profiling in Preclinical Animal Models Employing this compound as a Tracer
Understanding where a compound distributes within the body is crucial for assessing its potential efficacy and safety. While detailed tissue distribution studies specifically employing this compound as a tracer are not extensively reported in the available literature, studies on the parent compound provide some insights. Following administration to rats, sinensetin and its metabolites have been quantified in plasma, urine, and feces. nih.gov
In a study utilizing a zebrafish model, sinensetin was observed to be primarily distributed in the yolk sac and the dorsal longitudinal anastomotic vessel (DLAV). tandfonline.com The use of deuterated analogues like this compound is a powerful technique for such distribution studies. The distinct mass of the deuterated compound allows for its unambiguous detection and quantification by mass spectrometry, even in the presence of endogenous molecules with similar structures, thereby providing a clear picture of its tissue localization.
In Vitro and Ex Vivo Metabolic Stability Assessments
Identification and Characterization of Sinensetin Metabolites Utilizing Deuterated this compound
A significant challenge in studying the metabolism of polymethoxyflavones is the identification of their numerous potential metabolites, many of which are positional isomers with identical molecular weights. acs.org The use of stable isotope-labeled compounds like this compound has proven to be an effective strategy to overcome this challenge. acs.org
Mass Spectrometry-Based Metabolite Identification Strategies
The core of modern metabolite identification lies in the application of high-resolution mass spectrometry (MS) coupled with liquid chromatography (LC). acs.orgnih.govnih.gov When a mixture of sinensetin and its deuterated analogue, this compound, is administered, the resulting metabolites will appear as doublet peaks in the mass spectrum, separated by 3 mass units (the mass difference between three deuterium atoms and three hydrogen atoms). This characteristic isotopic pattern allows for the rapid and confident identification of drug-related metabolites amidst a complex biological matrix.
In a notable study, four deuterated isomers of sinensetin, specifically [4′-D3]SIN, [3′-D3]SIN, [5-D3]SIN, and [6-D3]SIN, were synthesized and administered to rats. acs.orgnih.gov By analyzing the urine with ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry (UPLC–ESI-MS), researchers could pinpoint the metabolites of sinensetin. acs.orgnih.gov For instance, if a demethylated metabolite was formed at a non-deuterated methoxy (B1213986) group, its molecular weight would be 361 Da, whereas if the demethylation occurred at the deuterated methoxy group, the molecular weight would be 358 Da. acs.org This approach provides precise information on the site of metabolic modification.
Elucidation of Metabolic Pathways and Enzymes Involved in Biotransformation
Through the use of deuterated sinensetin, key metabolic pathways for sinensetin in mammals have been elucidated. acs.orgnih.gov The primary routes of biotransformation are demethylation and subsequent conjugation.
Studies in rats have identified several mono-demethylated metabolites of sinensetin. nih.gov The three most abundant of these are 4′-demethylsinensetin, 6-demethylsinensetin, and 3′-demethylsinensetin. nih.gov Further analysis of rat urine has also identified 4′-hydroxy-5,6,7,3′-tetramethoxyflavone, 5-hydroxy-6,7,3′,4′-tetramethoxyflavone, and 6-hydroxy-5,7,3′,4′-tetramethoxyflavone. acs.orgnih.gov In addition to demethylation, a sulfated metabolite, 7-hydroxy-5,6,3′,4′-tetramethoxyflavone sulfate (B86663), has also been detected, indicating that phase II conjugation reactions also play a role in the metabolism and excretion of sinensetin. acs.orgnih.gov
The enzymes responsible for these transformations are believed to be part of the cytochrome P450 (CYP) family, with studies suggesting the involvement of CYP1 family enzymes in the metabolism of sinensetin. researchgate.netamegroups.orgamegroups.cn The gut microbiota is also thought to have a significant influence on the absorption and metabolism of sinensetin. researchgate.netnih.gov
Pharmacokinetic Profiling in Non-Human Biological Systems with this compound
The use of deuterated analogues, specifically this compound, has been a critical tool in elucidating the metabolic fate of Sinensetin in non-human biological systems. Isotope-labeling studies, particularly in rats, have leveraged this compound to trace and identify metabolites, providing valuable insights into its biotransformation pathways.
In a notable study, various isotope-labeled versions of Sinensetin, including [4'-D3]SIN, [3'-D3]SIN, [5-D3]SIN, and [6-D3]SIN, were synthesized and administered to rats to investigate the formation of its metabolites. researchgate.netnih.gov This approach allows for the clear differentiation of the compound and its metabolic products from endogenous molecules within biological samples. Following administration, urine samples were collected and analyzed using ultrahigh-performance liquid chromatography–electrospray ionization mass spectrometry. nih.gov
The research identified the administered Sinensetin and four of its metabolites in the rat urine. nih.gov The utilization of deuterated Sinensetin was instrumental in confirming the chemical structures of these metabolites. The primary metabolic transformations observed were demethylation and sulfate conjugation.
The identified metabolites in rat urine following the administration of deuterated Sinensetin are detailed in the table below.
| Metabolite Name | Chemical Formula |
| 4'-hydroxy-5,6,7,3'-tetramethoxyflavone | C19H18O7 |
| 5-hydroxy-6,7,3',4'-tetramethoxyflavone | C19H18O7 |
| 6-hydroxy-5,7,3',4'-tetramethoxyflavone | C19H18O7 |
| 7-hydroxy-5,6,3',4'-tetramethoxyflavone sulfate | C19H17O10S |
These findings demonstrate that demethylation is a key metabolic pathway for Sinensetin in rats. The use of this compound was pivotal for the accurate identification of these metabolic products, showcasing the utility of stable isotope labeling in pharmacokinetic research. nih.gov While these studies provide a detailed qualitative analysis of the metabolic fate, specific pharmacokinetic parameters for this compound, such as maximum plasma concentration (Cmax), area under the curve (AUC), and time to maximum concentration (Tmax), are not extensively reported in the available scientific literature. The primary focus of existing research has been on metabolite identification rather than the pharmacokinetic profile of the deuterated analogue itself.
Molecular and Cellular Mechanistic Investigations of Sinensetin
Elucidation of Cellular Signaling Pathway Modulation by Sinensetin (B1680974)
Sinensetin, a polymethoxylated flavone (B191248), has been the subject of extensive research to unravel its effects on various cellular signaling pathways. These investigations have shed light on its potential as a modulator of complex biological processes, including those related to cancer, inflammation, and lipid metabolism.
Impact on Cancer-Related Pathways
Sinensetin has been shown to interact with and modulate several key signaling pathways that are often dysregulated in cancer.
Wnt/β-catenin Pathway: In breast cancer cells, sinensetin has been demonstrated to inhibit the Wnt/β-catenin signaling pathway. nih.govnih.govresearchgate.net This inhibition leads to a decrease in the viability of breast cancer cells and promotes apoptosis. nih.gov Specifically, sinensetin downregulates the protein expression of β-catenin and its downstream targets, including lymphatic enhancing factor 1 (LEF1), T-cell factor (TCF) 1/TCF7, and TCF3/TCF7L1. nih.govresearchgate.net This action suppresses the malignant progression of breast cancer. nih.gov The activation of the Wnt pathway is a known driver in various cancers, and its inhibition by sinensetin suggests a potential therapeutic avenue. researchgate.net
MAPK Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical regulator of cell proliferation and survival that is often targeted by sinensetin. Research has identified sinensetin as a selective inhibitor of MKK6, a key kinase in the p38 MAPK cascade. e-century.usnih.govnih.gov By directly inhibiting MKK6, sinensetin attenuates the MAPK signaling pathway, leading to G1 phase cell-cycle arrest and reduced proliferation of non-small cell lung cancer (NSCLC) cells. e-century.usnih.govnih.gov Interestingly, sinensetin's inhibitory action is specific to MKK6 and does not affect the closely related MKK3. e-century.usnih.gov
PI3K/AKT Pathway: The Phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a central node in cell survival and growth. In the context of gallbladder cancer, sinensetin has been shown to overcome chemoresistance by inhibiting the PTEN/PI3K/AKT signaling pathway. japsonline.com Furthermore, in liver cancer, sinensetin's anti-angiogenic effects are mediated through the suppression of the VEGF/VEGFR2/AKT signaling pathway. spandidos-publications.com It downregulates the phosphorylation of AKT in VEGF-treated cells, thereby inhibiting endothelial cell proliferation and migration. spandidos-publications.com In silico studies have also suggested that sinensetin has a good binding affinity for proteins within the PI3K-PKB/Akt pathway. tandfonline.com
p53-AMPK/mTOR Pathway: Sinensetin has been found to induce autophagic cell death in hepatocellular carcinoma (HCC) HepG2 cells through the p53-related AMPK/mTOR signaling pathway. mdpi.comdovepress.com It leads to a decrease in p53 protein levels, a marked increase in the phosphorylation of AMP-activated protein kinase (AMPK), and a decrease in the phosphorylation of the mammalian target of rapamycin (B549165) (mTOR). mdpi.com The activation of AMPK and subsequent inhibition of mTOR are key events in the initiation of autophagy. mdpi.com This suggests that sinensetin can act as a potential anti-cancer agent by targeting autophagic processes in liver cancer. mdpi.comdovepress.com
Anti-inflammatory and Immunomodulatory Mechanisms
Sinensetin exhibits significant anti-inflammatory and immunomodulatory properties by targeting key signaling molecules and pathways involved in the inflammatory response.
Txnip/NLRP3/Caspase-1/GSDMD Pathway: While direct evidence for sinensetin's modulation of the entire Txnip/NLRP3/Caspase-1/GSDMD pyroptosis pathway is still emerging, its components are linked to inflammatory processes that sinensetin is known to affect. For instance, sinensetin has been shown to induce apoptosis in mature 3T3-L1 adipocytes through a mechanism involving an increase in intracellular Ca2+ levels and the activation of calpain-dependent caspase-12. frontiersin.org
IκB-α Regulation: A key mechanism of sinensetin's anti-inflammatory action is through the regulation of the nuclear factor-kappa B (NF-κB) pathway. Sinensetin has been shown to attenuate inflammation by regulating the protein level of the inhibitor of κB alpha (IκB-α). frontiersin.orgnih.govjst.go.jplipidmaps.orgcaymanchem.com In lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells, sinensetin inhibits the degradation of IκB-α, which in turn prevents the translocation of the NF-κB p65 subunit to the nucleus. frontiersin.orgkoreamed.org This suppression of NF-κB activation leads to a dose-dependent decrease in the production of pro-inflammatory mediators such as nitric oxide (NO), iNOS, COX-2, and cytokines like IL-1β, IL-6, and TNF-α. frontiersin.org In human mast cells, sinensetin also inhibits NF-κB p65 translocation, contributing to its anti-allergic effects. koreamed.org
Modulation of Lipid Metabolism Signaling
Sinensetin has demonstrated a dual role in modulating lipid metabolism, influencing both the creation of new fat cells (adipogenesis) and the breakdown of stored fats (lipolysis).
cAMP Pathway, Adipogenesis, and Lipolysis: The primary mechanism by which sinensetin influences lipid metabolism appears to be through the cyclic adenosine (B11128) monophosphate (cAMP) signaling pathway. jst.go.jpnih.gov In 3T3-L1 preadipocytes, sinensetin promotes adipogenesis by increasing intracellular cAMP levels. jst.go.jpnih.govchemfaces.com This leads to the enhanced activation of protein kinase A (PKA) and the upregulation of key adipogenic transcription factors such as peroxisome proliferator-activated receptor γ (PPARγ), CCAAT/enhancer-binding proteins (C/EBPs), and sterol regulatory element-binding protein 1c (SREBP1c). jst.go.jpchemfaces.com
Conversely, in mature 3T3-L1 adipocytes, sinensetin stimulates lipolysis, also via the cAMP-dependent PKA pathway. jst.go.jpfrontiersin.org Increased cAMP levels activate PKA, which then phosphorylates and activates hormone-sensitive lipase (B570770) (HSL), a key enzyme in the breakdown of triglycerides into glycerol (B35011) and free fatty acids. frontiersin.orgfrontiersin.org This leads to an increased release of glycerol from the fat cells. frontiersin.org Furthermore, sinensetin has been shown to increase the phosphorylation of AMP-activated protein kinase (AMPK), which plays a role in enhancing fatty acid β-oxidation. researchgate.net
Identification and Characterization of Specific Molecular Targets and Protein Interactions
Beyond its effects on broad signaling pathways, research has begun to identify specific molecular targets and protein interactions of sinensetin, providing a more detailed understanding of its mechanisms of action.
Enzyme Inhibition and Activation Studies
MKK6 Inhibition: As previously mentioned, sinensetin has been identified as a selective inhibitor of mitogen-activated protein kinase kinase 6 (MKK6). e-century.usnih.govnih.gov In vitro kinase assays have confirmed that sinensetin significantly suppresses the MKK6-p38α signaling pathway and selectively inhibits MKK6 kinase activity without affecting MKK3. e-century.usnih.gov Surface plasmon resonance (SPR) analysis further validated the direct binding of sinensetin to MKK6 with a dissociation constant (KD) value of 66.27 μM. e-century.usnih.gov In silico molecular docking studies suggest that sinensetin specifically binds near the αG-helix of MKK6, a region crucial for its interaction with p38α. e-century.usnih.govnih.gov
P-glycoprotein Inhibition: Sinensetin has been reported to be a potent inhibitor of P-glycoprotein (P-gp), a drug efflux pump that is a major cause of multidrug resistance (MDR) in cancer cells. frontiersin.orgnih.govnih.govresearchgate.net Studies have shown that sinensetin can reverse P-gp-mediated MDR in various cancer cell lines, including AML-2/D100 cells. frontiersin.orgnih.gov It increases the intracellular accumulation of P-gp substrates, such as vincristine (B1662923) and rhodamine-123, thereby sensitizing resistant cells to chemotherapeutic agents. frontiersin.orgnih.gov Interestingly, sinensetin's inhibitory mechanism does not appear to involve direct competition for the same binding site as other P-gp substrates like azidopine. nih.gov
Receptor Binding and Ligand-Target Interactions
In silico molecular docking studies have provided insights into the potential binding of sinensetin to various receptors and proteins. For instance, docking analyses have suggested that sinensetin can interact with key proteins in breast cancer-related pathways, such as 17β-HSD1, ErbB2/HER2, and PI3K-PKB/Akt proteins, with good binding affinities. tandfonline.com Another study investigating its potential as an antidiabetic agent showed that sinensetin has a good affinity for the SUR1-Pancreatic KATP Channel, a receptor involved in insulin (B600854) secretion. unair.ac.idunair.ac.id Molecular docking also revealed that sinensetin can effectively bind to the p53 core domain, which is significant in its induction of autophagic cell death in liver cancer cells. mdpi.com Furthermore, in silico analysis of its interaction with ATP Binding Cassette Sub-Family G Member 2 (ABCG2), another transporter involved in drug resistance, showed significant interactions. phcogj.com
Table 1: Summary of Sinensetin's Impact on Cancer-Related Signaling Pathways
| Pathway | Key Findings | Cell/Model System | References |
|---|---|---|---|
| Wnt/β-catenin | Inhibits pathway, downregulates β-catenin and downstream targets (LEF1, TCF1/TCF7, TCF3/TCF7L1), suppresses cell viability and promotes apoptosis. | Breast cancer cells (MCF7, MDA-MB-231) | nih.govnih.govresearchgate.netresearchgate.net |
| MAPK | Selectively inhibits MKK6, attenuates p38 MAPK signaling, induces G1 cell-cycle arrest. | Non-small cell lung cancer (NSCLC) cells | e-century.usnih.govnih.gov |
| PI3K/AKT | Inhibits PTEN/PI3K/AKT to overcome chemoresistance. Suppresses VEGF/VEGFR2/AKT signaling to inhibit angiogenesis. | Gallbladder cancer cells, Liver cancer model (HUVECs) | japsonline.comspandidos-publications.comtandfonline.com |
| p53-AMPK/mTOR | Induces autophagic cell death by decreasing p53, increasing p-AMPK, and decreasing p-mTOR. | Hepatocellular carcinoma (HepG2) cells | mdpi.comdovepress.com |
Table 2: Overview of Sinensetin's Anti-inflammatory and Lipid Metabolism Modulation
| Mechanism | Key Findings | Cell/Model System | References |
|---|---|---|---|
| IκB-α Regulation | Attenuates inflammation by inhibiting IκB-α degradation and subsequent NF-κB activation. | RAW 264.7 macrophages, Human mast cells | frontiersin.orgnih.govjst.go.jplipidmaps.orgcaymanchem.comkoreamed.org |
| Lipid Metabolism | Promotes adipogenesis in preadipocytes and stimulates lipolysis in mature adipocytes via the cAMP/PKA pathway. | 3T3-L1 preadipocytes and adipocytes | frontiersin.orgjst.go.jpnih.govchemfaces.comfrontiersin.orgresearchgate.net |
Table 3: Identified Molecular Targets of Sinensetin
| Target | Effect of Interaction | Method of Identification | References |
|---|---|---|---|
| MKK6 | Inhibition of kinase activity | In vitro kinase assay, SPR, Molecular docking | e-century.usnih.govnih.gov |
| P-glycoprotein (P-gp) | Inhibition of efflux function, reversal of multidrug resistance | Cell-based assays (drug accumulation, chemosensitization) | frontiersin.orgnih.govnih.govresearchgate.net |
| p53 | Binds to the core domain | Molecular docking | mdpi.com |
| SUR1-Pancreatic KATP Channel | Good binding affinity | Molecular docking | unair.ac.idunair.ac.id |
| ABCG2 | Significant interaction and binding affinity | Molecular docking | phcogj.com |
Regulation of Gene Expression and Proteomic Changes in Cellular Models
Sinensetin has been shown to modulate the expression of various genes and alter the proteomic landscape in different cellular models, providing insights into its mechanisms of action.
In human liver cancer HepG2 cells, high-throughput RNA sequencing (RNA-seq) revealed that sinensetin treatment led to the differential expression of 43 genes, with 39 being downregulated and 4 upregulated. spandidos-publications.com Further network analysis of these genes identified 10 highly interconnected hub genes involved in cancer progression. spandidos-publications.com Functional enrichment analysis indicated their roles in regulating apoptotic processes, immune response, and tumor necrosis factor production. spandidos-publications.com
In breast cancer cells (MCF7 and MDA-MB-231), sinensetin treatment resulted in the downregulation of genes associated with the epithelial-mesenchymal transition (EMT), such as Vimentin, Slug, Snail, Twist, Zeb1, and Zeb2, while upregulating E-cadherin. amegroups.cnamegroups.org It also decreased the mRNA and protein expression of key components of the Wnt/β-catenin signaling pathway, including β-catenin, LEF1, TCF1/TCF7, and TCF3/TCF7L1. amegroups.org
Proteomic studies have also shed light on sinensetin's effects. In the context of sarcopenia, proteomic analysis of muscle cells from aged rats treated with sinensetin showed regulation of proteins related to muscle loss. researchgate.net Specifically, sinensetin treatment led to increased protein expression of myogenic regulatory factors like MyoD and myogenin. researchgate.net An integrated metabolomic and proteomic analysis of calcific aortic valve disease identified correlations between various metabolites, including sinensetin, and proteins such as Selenium binding protein 1 (SELENBP1). frontiersin.org
Furthermore, in human mast cells, sinensetin was found to inhibit the phorbol (B1677699) 12-myristate 13-acetate (PMA) plus A23187-induced production of IL-6 and the mRNA expression of IL-4, IL-5, and IL-8. koreamed.org This was associated with the inhibition of STAT3 phosphorylation and NF-κB activation. koreamed.org
These findings demonstrate that sinensetin can significantly alter gene expression and protein profiles in various cell types, impacting pathways related to cancer, inflammation, and cellular differentiation.
Effects on Fundamental Cellular Processes in Non-Clinical Contexts
Cell Cycle Progression and Apoptosis Induction
Sinensetin has demonstrated the ability to influence cell cycle progression and induce apoptosis in various cancer cell lines.
In human gastric cancer AGS cells, sinensetin was shown to inhibit proliferation and induce cell cycle arrest at the G2/M phase. researchgate.net This was accompanied by an increase in the expression of p53 and p21 proteins in a dose-dependent manner. researchgate.net Similarly, in human umbilical vein endothelial cells (HUVECs), sinensetin induced cell cycle arrest in the G0/G1 phase. frontiersin.orgnih.gov
The induction of apoptosis is a key mechanism of sinensetin's anticancer activity. In drug-resistant human gallbladder adenocarcinoma (TJ-GBC2) cells, sinensetin treatment led to a dose-dependent decrease in cell viability by inducing apoptosis. jbuon.comnih.govresearchgate.net This was confirmed by DAPI staining and Annexin V/PI assays, which showed classic apoptotic morphology. jbuon.comnih.govresearchgate.net The pro-apoptotic effect was associated with the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax. jbuon.comnih.govresearchgate.net
In breast cancer cells (MCF7 and MDA-MB-231), sinensetin also promoted apoptosis, as evidenced by an increased ratio of cleaved-caspase 3 and cleaved-caspase 9, and a decreased Bcl-2/Bax ratio. amegroups.cnamegroups.org TUNEL assays further confirmed the increase in apoptotic cells following sinensetin treatment. amegroups.cn In human T-cell lymphoma Jurkat cells, sinensetin significantly impeded cell proliferation and triggered apoptosis, indicated by an increase in the sub-G1 population and Annexin V+ cells. frontiersin.org This was associated with increased expression of cleaved-PARP, caspase-3, caspase-8, and caspase-9. frontiersin.org
Table 1: Effect of Sinensetin on Cell Cycle and Apoptosis
| Cell Line | Effect on Cell Cycle | Effect on Apoptosis | Key Molecular Changes | Reference |
|---|---|---|---|---|
| Human Gastric Cancer (AGS) | G2/M arrest | Induction | ↑ p53, ↑ p21 | researchgate.net |
| Human Gallbladder Adenocarcinoma (TJ-GBC2) | - | Induction | ↓ Bcl-2, ↑ Bax | jbuon.comnih.govresearchgate.net |
| Breast Cancer (MCF7, MDA-MB-231) | - | Induction | ↑ Cleaved-caspase 3/9, ↓ Bcl-2/Bax ratio | amegroups.cnamegroups.org |
| Human T-cell Lymphoma (Jurkat) | Sub-G1 increase | Induction | ↑ Cleaved-PARP, ↑ Caspase-3/8/9 | frontiersin.org |
| Human Umbilical Vein Endothelial Cells (HUVEC) | G0/G1 arrest | - | - | frontiersin.orgnih.gov |
Cellular Migration and Invasion
Sinensetin has been shown to inhibit the migration and invasion of cancer cells, which are critical steps in metastasis.
In human gallbladder adenocarcinoma (TJ-GBC2) cells, sinensetin significantly retarded cell migration in a concentration-dependent manner, as demonstrated by wound healing assays. jbuon.comresearchgate.net Transwell invasion assays also revealed that sinensetin dose-dependently inhibited the invasive potential of these cells. jbuon.comresearchgate.net This anti-invasive effect was associated with a significant decrease in the expression of matrix metalloproteinase (MMP)-2 and MMP-9. jbuon.comnih.govresearchgate.net
Similarly, in breast cancer cells (MCF7 and MDA-MB-231), sinensetin was found to suppress cell invasion, as determined by Transwell assays. amegroups.cn This was linked to the inhibition of the epithelial-mesenchymal transition (EMT), a process that enhances cell motility and invasiveness. amegroups.cn Sinensetin treatment led to the downregulation of mesenchymal markers such as Vimentin, Slug, Snail, and Twist, and the upregulation of the epithelial marker E-cadherin. amegroups.cn It also reduced the expression of other EMT-related transcription factors like Zeb1 and Zeb2. amegroups.cnamegroups.org
In colorectal cancer, sinensetin at a concentration of 46.62 µM was found to reduce the expression of mesenchymal markers SNAI1 (Snail) and ZEB1, while increasing the expression of the epithelial marker CDH1 (E-cadherin). frontiersin.org
Table 2: Effect of Sinensetin on Cellular Migration and Invasion
| Cell Line | Effect on Migration | Effect on Invasion | Key Molecular Changes | Reference |
|---|---|---|---|---|
| Human Gallbladder Adenocarcinoma (TJ-GBC2) | Inhibition | Inhibition | ↓ MMP-2, ↓ MMP-9 | jbuon.comnih.govresearchgate.net |
| Breast Cancer (MCF7, MDA-MB-231) | Inhibition | Inhibition | ↓ Vimentin, Snail, Slug, Twist, Zeb1, Zeb2; ↑ E-cadherin | amegroups.cnamegroups.org |
| Colorectal Cancer | - | Inhibition | ↓ SNAI1, ZEB1; ↑ CDH1 | frontiersin.org |
Angiogenesis Modulation
Sinensetin has demonstrated anti-angiogenic properties in several non-clinical models. Angiogenesis, the formation of new blood vessels, is a crucial process for tumor growth and metastasis.
In a murine xenograft tumor model of liver cancer, sinensetin inhibited the growth of HepG2/C3A cell-derived tumors and reduced the expression of the endothelial cell marker platelet/endothelial cell adhesion molecule-1 (CD31). researchgate.netnih.gov It also repressed the expression of vascular endothelial growth factor (VEGF) in these cells by downregulating hypoxia-inducible factor (HIF) expression. researchgate.netnih.gov
In cultured human umbilical vein endothelial cells (HUVECs), sinensetin exhibited a concentration-dependent inhibitory effect on proliferation. nih.gov It also repressed VEGF-induced migration and tube formation, which are key steps in angiogenesis. researchgate.netnih.gov The mechanism underlying these effects involves the inhibition of VEGFR2 phosphorylation and the subsequent suppression of the AKT signaling pathway. researchgate.netnih.gov
Studies using a zebrafish model have also confirmed the anti-angiogenic activity of sinensetin. frontiersin.orgnih.gov At a concentration of 30 µM, sinensetin demonstrated potent inhibition of the formation of intersegmental vessels (ISVs) and dorsal longitudinal anastomotic vessels (DLAVs). frontiersin.orgnih.gov This was associated with the downregulation of the mRNA expression of angiogenesis-related genes such as flt1, kdrl, and hras. frontiersin.org
Table 3: Effect of Sinensetin on Angiogenesis
| Model System | Effect | Key Molecular Changes | Reference |
|---|---|---|---|
| Liver Cancer Xenograft | Inhibition of tumor growth and angiogenesis | ↓ CD31, ↓ VEGF | researchgate.netnih.gov |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Inhibition of proliferation, migration, and tube formation | ↓ VEGFR2 phosphorylation, ↓ p-AKT | researchgate.netnih.gov |
| Zebrafish (Danio rerio) | Inhibition of vessel formation | ↓ flt1, kdrl, hras mRNA | frontiersin.orgnih.gov |
Melanogenesis Regulation in Cellular Systems
The effect of sinensetin on melanogenesis, the process of melanin (B1238610) production, appears to be cell-type specific, with conflicting results reported in different cellular systems.
In human MNT-1 melanoma cells and primary human melanocytes (HEMn-DP), sinensetin has been shown to exhibit anti-melanogenic activity. mdpi.comresearchgate.net In MNT-1 cells, sinensetin significantly lowered the melanin content at concentrations of 20 µM and 30 µM. mdpi.com This was associated with a significant inhibition of cellular tyrosinase (TYR) activity. mdpi.com Similarly, in HEMn-DP cells, sinensetin suppressed melanin production in a concentration-dependent manner and inhibited intracellular TYR activity. mdpi.com In a cell-free assay, sinensetin was a potent inhibitor of mushroom tyrosinase activity. mdpi.comresearchgate.net
Conversely, in murine B16F10 melanoma cells, sinensetin has been reported to stimulate melanogenesis. mdpi.commdpi.com At concentrations ranging from 5 to 30 µM, sinensetin robustly enhanced melanin production. mdpi.com
This discrepancy in the effects of sinensetin on melanogenesis between human and murine cells highlights the importance of using relevant cellular models for studying its biological activities.
Table 4: Effect of Sinensetin on Melanogenesis
| Cell Line | Effect on Melanin Content | Effect on Tyrosinase Activity | Reference |
|---|---|---|---|
| Human Melanoma (MNT-1) | ↓ Decrease | ↓ Inhibition | mdpi.com |
| Primary Human Melanocytes (HEMn-DP) | ↓ Decrease | ↓ Inhibition | mdpi.com |
| Murine Melanoma (B16F10) | ↑ Increase | - | mdpi.commdpi.com |
Biosynthesis, Derivatization, and Research Oriented Production of Sinensetin and Its Deuterated Analogues
Natural Occurrence and Research Methodologies for Isolation and Enrichment from Botanical Sources
Sinensetin (B1680974), a polymethoxylated flavone (B191248), is found in various plants, most notably in the peels of citrus fruits and the leaves of Orthosiphon stamineus (also known as Orthosiphon aristatus). frontiersin.orgarabjchem.org Its concentration in these natural sources can vary significantly due to factors such as the specific plant cultivar, geographical location, climate, and soil conditions. frontiersin.orgisnff-jfb.com For instance, the sinensetin content in citrus peels can range from as low as 13 parts per million (ppm) in lemon to over 4,200 ppm in tangerine and sweet orange peels. isnff-jfb.com
The isolation and enrichment of sinensetin from these botanical sources are crucial for research purposes. Due to its limited availability from natural sources, efficient extraction and purification methods are necessary. isnff-jfb.comresearchgate.net Common methodologies involve a series of chromatographic techniques.
Initial extraction is typically performed using solvents like methanol (B129727). frontiersin.orgfrontiersin.org This crude extract is then subjected to various chromatographic procedures to isolate and purify sinensetin. These methods include:
Column Chromatography: Silica gel and Sephadex LH-20 are frequently used as stationary phases to separate sinensetin from other compounds in the extract. frontiersin.orgfrontiersin.org
Thin-Layer Chromatography (TLC) and Preparative TLC: TLC is used for both qualitative analysis and preparative separation of sinensetin. frontiersin.orgfrontiersin.orgjapsonline.com Densitometry can be used for quantification. arabjchem.orgjapsonline.com
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the final purification and quantification of sinensetin, often providing high purity. frontiersin.orgfrontiersin.orgmdpi.com
High-Speed Counter-Current Chromatography (HSCCC): This technique has also been employed for the separation of sinensetin from citrus peel extracts. frontiersin.org
Supercritical Fluid Technology: This method has been used to obtain polymethoxyflavone-enriched extracts containing sinensetin. frontiersin.orgfrontiersin.org
Enrichment strategies are often employed to increase the concentration of sinensetin in the extract before final purification. For example, treating a methanol extract with an acetone-water mixture (70:30) has been shown to significantly increase the sinensetin content. arabjchem.orgresearchgate.net
The yields of isolated sinensetin can be quite variable. For example, one study reported isolating 75 mg of sinensetin from 4 kg of O. aristatus plant material, while another obtained only 3.03 mg from 500 g of the same plant. frontiersin.orgfrontiersin.org Similarly, from 500 g of dried Citrus reticulata peels, 38.8 mg of sinensetin was isolated. frontiersin.orgfrontiersin.org These variations highlight the importance of optimizing extraction and purification protocols.
Table 1: Examples of Sinensetin Isolation from Botanical Sources
| Botanical Source | Plant Part | Extraction/Isolation Methods | Yield | Reference |
| Orthosiphon aristatus | Plant Material | Methanol extraction, repeated column chromatography, preparative TLC | 75 mg from 4 kg | frontiersin.orgfrontiersin.org |
| Orthosiphon aristatus | Plant Material | Silica column, Sephadex LH-20 column, preparative TLC | 3.03 mg from 500 g | frontiersin.orgfrontiersin.org |
| Citrus reticulata | Peels (dry weight) | Silica gel column chromatography | 38.8 mg from 500 g | frontiersin.orgfrontiersin.org |
| Citrus reticulata | Ethyl Acetate (B1210297) Extract | Sephadex LH-20 column chromatography, preparative TLC | 23.4 mg from 100 mg of extract | frontiersin.orgfrontiersin.org |
| Citrus reticulata | --- | High-Speed Counter Current Chromatography (HSCCC), preparative HPLC | 27.7 mg | frontiersin.org |
| Citrus sinensis | Dried Peels | --- | 13.4 mg from 955 g | frontiersin.orgfrontiersin.org |
Synthetic Pathways and Chemical Strategies for Sinensetin Production for Research Purposes
Due to the often low and variable yields of sinensetin from natural sources, chemical synthesis provides a reliable alternative for obtaining the compound for research. isnff-jfb.comnih.gov Several synthetic routes have been developed, with the core reaction typically being an aldol (B89426) condensation between an appropriately substituted acetophenone (B1666503) and a benzaldehyde. isnff-jfb.com
One prominent synthetic pathway involves the following key steps: frontiersin.orgnih.govresearchgate.net
Condensation: The synthesis starts with the alkaline condensation of 2,4,5,6-tetrahydroxyacetophenone and 3,4-di(methoxymethoxy)benzaldehyde. This reaction forms 2′,4′,5′,6′,3,4-hexa(methoxymethoxy)chalcone.
Cyclization and Demethoxymethylation: The resulting chalcone (B49325) undergoes cyclization and dimethoxymethylation in an acidic medium.
Oxidation: The intermediate is then treated with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) to yield 5,6,7,3′,4′-pentahydroxyflavone.
Methylation: Finally, the pentahydroxyflavone is methylated using dimethyl sulphate and potassium carbonate to produce sinensetin.
Another synthetic strategy utilizes different starting materials but follows a similar logic of building the flavone backbone through condensation and subsequent modifications. isnff-jfb.com These synthetic approaches allow for the production of sinensetin in higher yields compared to isolation from natural sources, ensuring a consistent supply for in-depth research. nih.gov
Deuterium (B1214612) Labeling Strategies for the Controlled Synthesis of Sinensetin-d3 Analogues for Specific Research Applications
Deuterium-labeled compounds, such as this compound, are invaluable tools in various research applications, particularly in metabolic studies. musechem.comclearsynth.com The replacement of hydrogen with its stable isotope, deuterium, allows for the tracking of molecules and their metabolites within biological systems without significantly altering their chemical properties. clearsynth.com This is especially useful for mass spectrometry-based analysis, where the mass difference serves as a clear marker. musechem.com
The synthesis of deuterated sinensetin analogues can be achieved through targeted labeling strategies. For instance, the synthesis of 6-d3-sinensetin has been reported. isnff-jfb.com This process involves the introduction of a deuterated methyl group at a specific position on the sinensetin scaffold.
A general strategy for producing a this compound analogue involves: isnff-jfb.com
Preparation of a Deuterated Precursor: A key building block, such as an acetophenone derivative, is synthesized with a deuterated methyl group. This can be achieved by using a deuterated methylating agent, like deuterated methyl iodide (CD3I), in a methylation step. For example, 3,6-dihydroxy-2,4-dimethoxyacetophenone can be methylated with deuterated methyl iodide to produce 3-d3-6-hydroxy-2,3,4-trimethoxyacetophenone.
Aldol Condensation: The deuterated acetophenone precursor is then reacted with a suitable benzaldehyde, such as 3,4-dimethoxybenzaldehyde, through an aldol condensation to form a deuterated chalcone.
Cyclization and Oxidation: The resulting deuterated chalcone undergoes cyclization and oxidation to form the final deuterated sinensetin analogue, such as 6-d3-sinensetin.
The use of such specifically labeled analogues, like [4′-D3]SIN, [3′-D3]SIN, [5-D3]SIN, and [6-D3]SIN, has been instrumental in identifying the metabolites of sinensetin in rat urine. researchgate.net These studies help to elucidate the metabolic pathways of sinensetin, providing crucial information for understanding its biological activity and fate in vivo.
Chemical Modification and Derivatization Approaches for Structure-Activity Relationship (SAR) Studies in Research Tool Development
Structure-activity relationship (SAR) studies are fundamental in medicinal chemistry and drug discovery. They involve systematically modifying the chemical structure of a lead compound to understand how these changes affect its biological activity. For sinensetin, SAR studies are crucial for identifying the key structural features responsible for its various pharmacological effects and for developing more potent and selective research tools or potential therapeutic agents. nih.gov
Several chemical modification and derivatization approaches have been applied to sinensetin to explore its SAR. These modifications often focus on the methoxy (B1213986) groups, which are key determinants of the molecule's properties.
Demethylation:
One common modification is the selective demethylation of one or more methoxy groups. For example, 5-demethylsinensetin can be prepared in a single step by treating sinensetin with a strong acid or a Lewis acid. isnff-jfb.com This selective removal of the methyl group at the 5-position allows researchers to investigate the importance of this specific group for biological activity. Further demethylation at other positions, such as the 3' and 4' positions on the B-ring, can also be achieved to create a series of demethylated analogues (e.g., 5,3'-didemethylsinensetin, 5,4'-didemethylsinensetin, and 5,3',4'-tridemethylsinensetin). isnff-jfb.com
Varying Methoxy Group Positions:
The biological activity of polymethoxyflavones is highly dependent on the number and position of the methoxy groups. By comparing the activity of sinensetin with its analogues that have different methoxylation patterns, researchers can gain insights into the SAR. For instance, studies have compared the chemosensitizing effects of sinensetin (5,6,7,3',4'-pentamethoxyflavone) with those of 5,7,3',4'-tetramethoxyflavone and 3,7-dihydroxy-3',4'-dimethoxyflavone. nih.gov Such comparisons help to elucidate which methoxy groups are critical for a particular biological effect.
These derivatization strategies provide a library of related compounds that can be screened for their activity in various biological assays. The resulting data from these SAR studies are essential for designing new molecules with improved properties, such as enhanced potency, better selectivity, or more favorable pharmacokinetic profiles.
Emerging Research Paradigms and Future Directions for Sinensetin D3
Potential Applications of Sinensetin-d3 in Deuterium (B1214612) Metabolic Imaging (DMI) for Preclinical Research
Deuterium Metabolic Imaging (DMI) is a novel and powerful magnetic resonance-based method for non-invasively mapping metabolic activity in three dimensions. nottingham.ac.ukyale.edu The technique involves the administration of a deuterium-labeled substrate, which is then metabolized by endogenous enzymes into downstream products that can be spectroscopically distinguished. isotope.com By measuring the relative signals from the deuterated substrate and its metabolites, researchers can gain localized information about metabolic pathway fluxes, which can be indicative of disease status. nottingham.ac.ukisotope.com DMI offers significant advantages, including the use of non-radioactive, biocompatible tracers and the ability to monitor metabolic processes over extended periods, from minutes to hours. researchgate.netnih.gov
While DMI has traditionally utilized substrates like deuterated glucose ([6,6-²H₂]-glucose) or acetate (B1210297) to study energy metabolism in conditions like cancer, the principles can be extended to other deuterated compounds. nottingham.ac.ukresearchgate.netnih.gov Sinensetin (B1680974), the non-deuterated analogue of this compound, has demonstrated a range of biological activities, including anti-inflammatory, antioxidant, and potent anticancer effects. nih.govresearchgate.netfrontiersin.org
The potential application of this compound in DMI for preclinical research is a promising future direction. By using this compound as a probe, investigators could:
Trace Biodistribution and Target Engagement: Spatially map the uptake and accumulation of this compound in specific tissues, such as tumors or sites of inflammation, within a living organism.
Monitor Metabolic Fate: Observe how this compound is metabolized in vivo. This could reveal whether the compound is modified, conjugated, or broken down, providing critical information about its mechanism of action and stability.
Assess Metabolic Heterogeneity: In preclinical cancer models, DMI with this compound could help characterize the metabolic differences between tumor microenvironments, potentially distinguishing between regions of high and low drug uptake or metabolic activity. elifesciences.org This could provide insights similar to how DGE-DMI (dynamic glucose-enhanced DMI) is used to profile tumor microenvironments through glucose turnover kinetics. elifesciences.org
A hypothetical DMI study using this compound would allow for the non-invasive, 3D visualization of the compound's journey through the body, offering a dynamic view of its pharmacokinetics and interaction with biological systems that is not achievable with conventional analytical methods. yale.edu
Table 1: Hypothetical Application of this compound in a Preclinical DMI Study
| Research Phase | Action | Information Gained | Citation |
|---|---|---|---|
| Administration | A preclinical model (e.g., a mouse with a tumor) is administered this compound. | Establishes the starting point for tracking the compound. | yale.edu |
| Data Acquisition | The model is placed in an MRI scanner, and 3D magnetic resonance spectroscopic imaging (MRSI) data is acquired over time. | Captures the spectral signatures of deuterium at different spatial locations as the compound distributes and is metabolized. | nottingham.ac.ukyale.edu |
| Spectral Analysis | The deuterium spectra are quantified at each location to map the concentration of this compound and any potential deuterated metabolites. | Provides 3D metabolic maps showing the compound's localization and conversion into other molecules. | isotope.comuu.nl |
| Biological Interpretation | The metabolic maps are correlated with anatomical images and biological data. | Reveals where the drug accumulates (e.g., in the tumor vs. healthy tissue) and the rate of its metabolic conversion, offering insights into its therapeutic mechanism. | elifesciences.org |
Integration of this compound Research with Systems Biology and Omics Technologies (e.g., Metabolomics, Proteomics)
Systems biology offers a holistic approach to understanding complex biological processes by integrating multiple layers of "omics" data, including genomics, proteomics (the study of proteins), and metabolomics (the study of metabolites). nih.govnih.gov This integrative framework is crucial for deciphering the mechanisms of action of therapeutic compounds and understanding disease pathology. nih.govresearchgate.net
In the context of mass spectrometry (MS)-based proteomics and metabolomics, stable isotope-labeled internal standards are indispensable for achieving accurate and precise quantification. clearsynth.compubcompare.ai These standards, which are chemically identical to the analyte of interest but have a different mass due to isotopic labeling, are added to samples at a known concentration. pubcompare.aiadventchembio.com They co-elute with the analyte and experience similar ionization and matrix effects, allowing for reliable correction of variations during sample preparation and analysis. clearsynth.coma-2-s.com
This compound is ideally suited to serve as an internal standard for its non-deuterated counterpart, sinensetin. Integrating this compound into omics workflows would significantly enhance research into the biological effects of sinensetin.
In Metabolomics: When studying how sinensetin alters cellular metabolism, this compound allows for the precise quantification of sinensetin itself in complex biological matrices like plasma or tissue homogenates. nih.gov Furthermore, by providing an anchor for accurate quantification, it improves the reliability of measuring changes in endogenous metabolites, helping to identify the specific metabolic pathways affected by the compound, such as glycerophospholipid metabolism or purine (B94841) metabolism, which have been implicated in various diseases. nih.govpeerj.comaging-us.com
In Proteomics: While this compound is not used to quantify proteins directly, its use in parallel metabolomic analyses provides crucial context for proteomic data. For example, if metabolomics reveals that sinensetin alters a specific pathway, researchers can then use proteomics to see if the expression levels of enzymes and regulatory proteins within that same pathway are also changed. frontiersin.org This integrated analysis can reveal the regulatory networks and hub proteins that mediate the compound's effects. aging-us.comfrontiersin.org
The use of this compound enables the robust data acquisition required by systems biology, facilitating the construction of accurate models that describe how sinensetin perturbs biological networks to achieve its therapeutic effects. nih.govjbei.org
Table 2: Role of this compound in Omics Technologies for Systems Biology
| Omics Technology | Definition | Role of this compound | Research Outcome | Citation |
|---|---|---|---|---|
| Metabolomics | The large-scale study of small molecules (metabolites) within cells, biofluids, tissues, or organisms. | Serves as a stable isotope-labeled internal standard for the accurate quantification of sinensetin and its metabolites via mass spectrometry. | Precise measurement of compound levels and identification of metabolic pathways perturbed by sinensetin treatment. | nih.govclearsynth.compeerj.com |
| Proteomics | The large-scale study of the structure and function of proteins. | Enables correlative analysis by providing accurate pharmacokinetic data that can be linked to observed changes in protein expression. | Elucidation of the protein networks and signaling pathways that are modulated in response to a quantified dose of sinensetin. | nih.govnih.govfrontiersin.org |
| Systems Biology | The computational and mathematical integration of complex biological data from multiple omics layers to model and understand entire biological systems. | Provides high-quality, quantitative data that serves as a critical input for building and validating predictive models of drug action. | A comprehensive, systems-level understanding of sinensetin's mechanism of action, from molecular interactions to phenotypic outcomes. | nih.govjbei.org |
Development of this compound as a Certified Reference Material (CRM) for Global Analytical Standards
A Certified Reference Material (CRM) is a highly characterized material that is sufficiently homogeneous and stable with respect to one or more specified properties. nist.gov It is accompanied by a certificate that provides the property value, its associated uncertainty, and a statement of metrological traceability. nist.govbam.de CRMs are the gold standard for quality control in analytical chemistry, acting as a benchmark to ensure that measurements are accurate, reliable, and comparable across different laboratories and over time. bam.de The development and use of CRMs are essential for method validation and regulatory compliance in fields such as pharmaceuticals and food safety. adventchembio.coma-2-s.comanalytichem.de
As research into the pharmacological activities of sinensetin progresses, the need for a reliable analytical standard for its quantification becomes paramount. nih.govresearchgate.net this compound is the ideal candidate for development as a CRM for several reasons:
Metrological Traceability: As a CRM, this compound would be produced and certified using metrologically valid procedures, ensuring its property values are traceable to the International System of Units (SI). nist.goviaea.org
Accuracy in Quantification: When used as an internal standard in isotope dilution mass spectrometry, this compound enables the highest level of accuracy in quantifying sinensetin by correcting for analytical variability. clearsynth.comadventchembio.com
Method Validation and Harmonization: A this compound CRM would allow laboratories worldwide to validate their analytical methods, calibrate instruments, and ensure their results are consistent and reproducible. clearsynth.coma-2-s.com This is critical for clinical trials, quality control of herbal products, or monitoring food composition.
The availability of this compound as a CRM would elevate the quality and reliability of all research involving the quantification of sinensetin, providing the confidence needed for its potential translation into clinical or commercial applications.
Table 3: Attributes of a Certified Reference Material (CRM) and the Suitability of this compound
| CRM Attribute | Definition | How this compound Fulfills the Requirement | Citation |
|---|---|---|---|
| Certified Value & Uncertainty | The CRM must have a property value (e.g., concentration, purity) determined with a known and stated uncertainty. | Through rigorous characterization, a certified value for the purity and isotopic enrichment of this compound can be established. | nist.govbam.de |
| Traceability | The certified value must be linked to a national or international standard, such as the SI units. | The certification process would link the mass concentration of the this compound solution to SI units through an unbroken chain of comparisons. | nist.goviaea.org |
| Homogeneity | The property of interest must be uniform throughout the batch of material, within the stated uncertainty. | Production protocols would ensure that every unit (e.g., vial) of the this compound CRM has the same composition. | nist.goviaea.org |
| Stability | The certified properties must remain stable over a specified period under defined storage and transport conditions. | Stability studies would be conducted to determine the shelf-life of this compound as a CRM, ensuring its long-term reliability. | nist.goviaea.org |
Exploration of Novel Research Applications of this compound in Uncharted Biological Systems
The unique properties of this compound as a stable isotope-labeled standard open up numerous possibilities for exploring the role of its non-deuterated counterpart, sinensetin, in novel and underexplored biological contexts. The ability to perform precise quantification is the key to unlocking new insights into its diverse pharmacological activities. nih.govfrontiersin.org
Potential novel research applications include:
Neuroinflammation and Neurodegeneration: Sinensetin has been investigated for its anti-dementia and anti-inflammatory properties. nih.govresearchgate.net Using this compound as an internal standard, researchers could perform pharmacokinetic studies to precisely measure the concentration of sinensetin that crosses the blood-brain barrier in animal models of diseases like Alzheimer's or Parkinson's. This would be a critical step in evaluating its potential as a neurotherapeutic agent.
Host-Microbiome Interactions: The gut microbiome plays a critical role in health and disease, partly through its metabolism of dietary compounds like flavonoids. This compound could be used as a tracer in preclinical models to track the metabolic fate of sinensetin when exposed to gut microbiota. This could reveal novel bioactive metabolites produced by bacteria and help explain how sinensetin exerts its effects systemically.
Anti-Virulence Mechanisms in Microbiology: Recent research has shown that sinensetin can inhibit the virulence of pathogens like Staphylococcus aureus without killing the bacteria, a promising anti-virulence strategy. oup.com this compound can be used as an indispensable tool in these studies to accurately quantify the concentration of sinensetin in complex culture media or during in vivo infection models, helping to establish precise structure-activity relationships. oup.com
Metabolic Syndrome and Obesity: Sinensetin has been shown to affect lipid metabolism. researchgate.net In studies investigating its anti-obesity potential, this compound would enable researchers to correlate the precise dosage and tissue concentration of sinensetin with changes in lipid profiles and gene expression in adipose tissue, providing a clearer picture of its mechanism in combating metabolic disorders.
In each of these uncharted territories, this compound serves as the analytical anchor, ensuring that the biological effects observed can be confidently linked to a specific, quantified level of the active compound, thereby accelerating the pace of discovery.
Table 4: Potential Novel Research Applications for this compound
| Research Area | Biological System | Role of this compound | Potential Discovery | Citation |
|---|---|---|---|---|
| Neuropharmacology | Central Nervous System | Internal standard for quantifying sinensetin concentrations in brain tissue and cerebrospinal fluid. | Determine blood-brain barrier permeability and establish effective concentrations for neuroprotective effects. | nih.govresearchgate.net |
| Microbiome Research | Gut Microbiota | Tracer to follow the metabolic conversion of sinensetin by gut bacteria. | Identify novel microbially-generated metabolites of sinensetin with unique biological activities. | oup.com |
| Infectious Disease | Bacterial Pathogens | Internal standard for quantifying sinensetin in in vitro and in vivo anti-virulence assays. | Elucidate the precise concentrations required to inhibit bacterial virulence factors. | oup.com |
| Metabolic Disease | Adipose Tissue / Liver | Internal standard to correlate tissue-specific sinensetin levels with changes in lipid metabolism and gene expression. | Uncover the detailed molecular mechanisms behind sinensetin's anti-obesity and lipid-modulating effects. | researchgate.net |
Q & A
Q. How should researchers address batch-to-batch variability in this compound’s bioactivity profiles?
- Methodological Answer : Implement quality-by-design (QbD) principles:
- Factor 1 : Strict control of synthetic intermediates (e.g., HPLC purity >95%).
- Factor 2 : Bioactivity normalization using a reference standard (e.g., EC in a reporter assay).
- Factor 3 : Multivariate analysis (PCA) to correlate impurities with bioactivity outliers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
